molecular formula C6H4Cl3N B050295 2,3,4-Trichloroaniline CAS No. 634-67-3

2,3,4-Trichloroaniline

Cat. No. B050295
Key on ui cas rn: 634-67-3
M. Wt: 196.5 g/mol
InChI Key: RRJUYQOFOMFVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04563210

Procedure details

Fifty grams of 2,3,4-trichloroaniline was added portionwise to a solution of 200 ml of concentrated hydrochloric acid at approximately 0° C. To the reaction mixture was added 17.6 g of sodium nitrite dissolved in 100 ml of water dropwise over 1 hour. Next, 94.8 g of stannous chloride dissolved in 100 ml of concentrated hydrochloric acid was added dropwise to the reaction mixture over a 1 hour period while maintaining the temperature at approximately 0° C. The reaction mixture was stirred for approximately 1 hour at this temperature and then warmed to room temperature and stirred for 20 additional hours. The precipitated solid was collected by filtration and dried. The collected solid was added to a cold solution of 300 ml of 25% aqueous sodium hydroxide and this solution was stirred at approximately 5° C. for 1 hour. This aqueous solution was then extracted with ether and the organic phase was washed with water and saturated sodium chloride, and finally dried over anhydrous magnesium sulfate. The organic phase was evaporated under reduced pressure and the residue was recrystallized from ethanol to afford 35 g of 2,3,4-trichlorophenylhydrazine. Yield 66%. mp=138°-140° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+]>O.Cl>[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
stannous chloride
Quantity
94.8 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for approximately 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture over a 1 hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 additional hours
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The collected solid was added to a cold solution of 300 ml of 25% aqueous sodium hydroxide
STIRRING
Type
STIRRING
Details
this solution was stirred at approximately 5° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was then extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.